![molecular formula C14H19NO3 B2658426 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid CAS No. 1094638-78-4](/img/structure/B2658426.png)
4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid” is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 249.31 . This compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid” consists of a benzene ring attached to a carboxylic acid group and a piperidine ring. The piperidine ring is substituted with a hydroxymethyl group . The InChI string representation of the molecule is InChI=1S/C13H17NO3/c15-9-10-5-7-14 (8-6-10)12-3-1-11 (2-4-12)13 (16)17/h1-4,10,15H,5-9H2, (H,16,17) .
Physical And Chemical Properties Analysis
“4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid” has a molecular weight of 235.28 g/mol . It has a topological polar surface area of 60.8 Ų and a XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has two hydrogen bond donors and four hydrogen bond acceptors .
Scientific Research Applications
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . They show promising results in the treatment of various types of cancers .
Antiviral Applications
Piperidine derivatives are also used as antiviral agents . They have shown effectiveness against various viral infections .
Antimalarial Applications
These compounds have been used in the treatment of malaria . They have shown promising results in inhibiting the growth of the malaria parasite .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They have shown effectiveness in inhibiting the growth of various microbes and fungi .
Antihypertensive Applications
These compounds have been used in the treatment of hypertension . They have shown promising results in lowering blood pressure .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They have shown effectiveness in relieving pain and reducing inflammation .
Antipsychotic Applications
These compounds have been used in the treatment of various psychiatric disorders . They have shown promising results in managing symptoms of these disorders .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-12-5-7-15(8-6-12)9-11-1-3-13(4-2-11)14(17)18/h1-4,12,16H,5-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDPUECZOFOMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

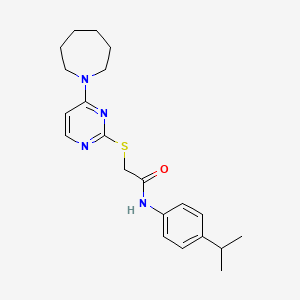
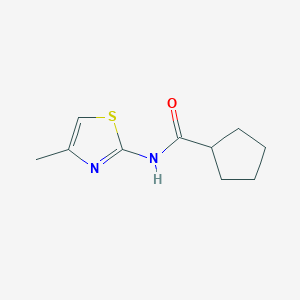
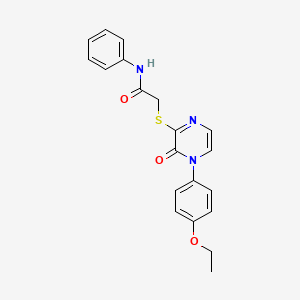
![N-[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2658347.png)
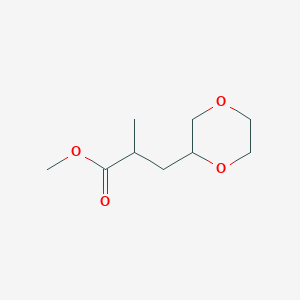

![5-bromo-N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)-3-methylfuran-2-carboxamide](/img/structure/B2658356.png)


![ethyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate](/img/structure/B2658359.png)
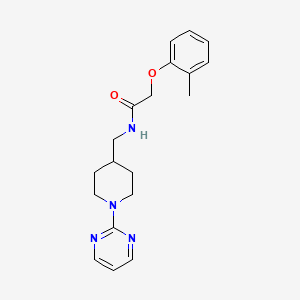
![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2658363.png)
![2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2658365.png)
![(4-methoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2658366.png)